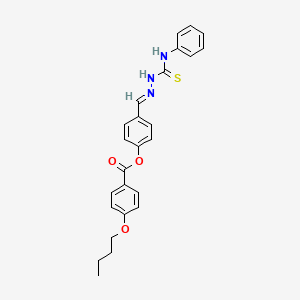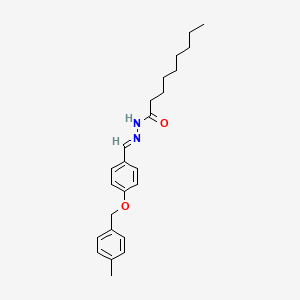![molecular formula C20H24N4O2S4 B12018970 N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12018970.png)
N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide est un composé organique complexe présentant plusieurs groupes fonctionnels, notamment le thiadiazole, la thiazolidinone et le thiénylméthylène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires thiadiazole et thiazolidinone, suivis de leur couplage dans des conditions spécifiques. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle, l’hydrate d’hydrazine et divers aldéhydes .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques telles que la synthèse en flux continu et l’utilisation des principes de la chimie verte pourraient être mises en œuvre pour atteindre ces objectifs .
Analyse Des Réactions Chimiques
Types de réactions
N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide peut subir diverses réactions chimiques, notamment :
Oxydation : les cycles thiadiazole et thiazolidinone peuvent être oxydés dans des conditions spécifiques.
Réduction : les réactions de réduction peuvent cibler les groupes carbonyle présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe thiénylméthylène
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des transformations sélectives et efficaces .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du cycle thiadiazole peut produire des sulfoxydes ou des sulfones, tandis que la réduction des groupes carbonyle peut produire des alcools .
Applications de recherche scientifique
Chimie
En chimie, N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies réactionnelles et de développer de nouveaux matériaux .
Biologie et médecine
En biologie et en médecine, ce composé présente des applications potentielles en tant qu’agent thérapeutique. Ses divers groupes fonctionnels peuvent interagir avec des cibles biologiques, ce qui en fait un candidat pour le développement de médicaments. Des recherches ont montré que des composés similaires présentent des propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires .
Industrie
Dans l’industrie, N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide peut être utilisé dans la production de matériaux de pointe, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité .
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound has potential applications as a therapeutic agent. Its various functional groups can interact with biological targets, making it a candidate for drug development. Research has shown that similar compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
Le mécanisme d’action de N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide implique son interaction avec des cibles moléculaires spécifiques. Les cycles thiadiazole et thiazolidinone peuvent se lier aux enzymes et aux récepteurs, modulant leur activité. Ce composé peut inhiber ou activer diverses voies biochimiques, ce qui conduit à ses effets biologiques observés .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thiényl)acétamide
- N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-furamide
- 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzènesulfonamide
Unicité
N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thiénylméthylène)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C20H24N4O2S4 |
|---|---|
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H24N4O2S4/c1-13(2)11-17-22-23-19(30-17)21-16(25)8-4-3-5-9-24-18(26)15(29-20(24)27)12-14-7-6-10-28-14/h6-7,10,12-13H,3-5,8-9,11H2,1-2H3,(H,21,23,25)/b15-12+ |
Clé InChI |
CCEMEYBLAREZPR-NTCAYCPXSA-N |
SMILES isomérique |
CC(C)CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
SMILES canonique |
CC(C)CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018906.png)






![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12018954.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018963.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12018981.png)


